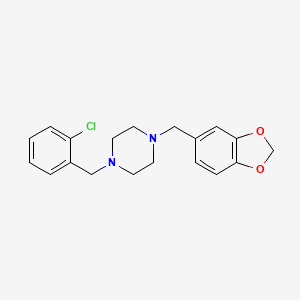
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is a chemical compound that belongs to the class of pyrazolone derivatives. It is a synthetic molecule that is widely used in scientific research for its unique properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). It also has the ability to modulate the activity of various receptors such as GABA-A and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone in lab experiments is its ability to interact with various biological targets. This makes it a versatile molecule that can be used in various assays. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone. One of the areas of interest is its potential use in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects, making it a potential therapeutic agent for these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug development.
Synthesemethoden
The synthesis of 5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone involves a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with butylamine to form 4-chlorobenzoylbutylamine. This intermediate is then reacted with pyrazolone to form the final product.
Wissenschaftliche Forschungsanwendungen
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-2-3-4-15-11-22(14-7-5-13(19)6-8-14)17(24)12-23(15)18(25)16-9-10-20-21-16/h5-10,15H,2-4,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPXPLKYSXSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-1-(4-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)
![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)
![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)